molecular formula C7H7NO B13485267 5-Ethyl-3-ethynyl-1,2-oxazole

5-Ethyl-3-ethynyl-1,2-oxazole

Katalognummer: B13485267
Molekulargewicht: 121.14 g/mol
InChI-Schlüssel: HZQHIBCWKXDNAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-3-ethynyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of ethyl and ethynyl groups at positions 5 and 3, respectively, adds unique chemical properties to this molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-ethynyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with propargylamine, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethyl-3-ethynyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5-Ethyl-3-ethynyl-1,2-oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Ethyl-3-ethynyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The ethynyl group can also participate in click chemistry reactions, facilitating the formation of bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

  • 5-Methyl-3-ethynyl-1,2-oxazole
  • 5-Ethyl-3-propynyl-1,2-oxazole
  • 5-Ethyl-3-ethynyl-1,3-oxazole

Comparison: 5-Ethyl-3-ethynyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methyl-3-ethynyl-1,2-oxazole, the ethyl group at position 5 enhances its lipophilicity and potential biological activity. The presence of the ethynyl group at position 3 allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

Molekularformel

C7H7NO

Molekulargewicht

121.14 g/mol

IUPAC-Name

5-ethyl-3-ethynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h1,5H,4H2,2H3

InChI-Schlüssel

HZQHIBCWKXDNAR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=NO1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.